Bienvenue dans la boutique en ligne BenchChem!

3,3a-Didehydrolycoran-1alpha,2beta-diol

Anticancer drug discovery Cancer selectivity Therapeutic ratio

3,3a-Didehydrolycoran-1alpha,2beta-diol (CAS 476-28-8, C₁₆H₁₇NO₄, MW 287.31), commonly known as lycorine, is the most abundant and structurally prototypical lycorine-type Amaryllidaceae alkaloid. It features a pyrrolo[de]phenanthridine skeleton with a trans-B/C ring junction, a C-ring 1α,2β-diol, and an A-ring methylenedioxy group.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
Cat. No. B13404690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3a-Didehydrolycoran-1alpha,2beta-diol
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESC1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4
InChIInChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2
InChIKeyXGVJWXAYKUHDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3a-Didehydrolycoran-1alpha,2beta-diol (Lycorine): Core Identity and Procurement-Relevant Characteristics


3,3a-Didehydrolycoran-1alpha,2beta-diol (CAS 476-28-8, C₁₆H₁₇NO₄, MW 287.31), commonly known as lycorine, is the most abundant and structurally prototypical lycorine-type Amaryllidaceae alkaloid [1]. It features a pyrrolo[de]phenanthridine skeleton with a trans-B/C ring junction, a C-ring 1α,2β-diol, and an A-ring methylenedioxy group [2]. Isolated from numerous Amaryllidaceae genera including Lycoris, Narcissus, and Crinum, lycorine serves as the parent scaffold for over 119 reported lycorine-type alkaloids and has been the subject of extensive pharmacological investigation spanning anticancer, antiviral, antimalarial, and anti-inflammatory applications [2].

Why 3,3a-Didehydrolycoran-1alpha,2beta-diol Cannot Be Substituted by In-Class Lycorine-Type Analogs


Structure-activity relationship (SAR) studies across 22 lycorine-related compounds demonstrate that anticancer activity is exquisitely sensitive to structural modifications of the core phenanthridine scaffold [1]. The unaltered 1α,2β-diol functionality in the C-ring in its native configuration, the stereochemistry of the C/D-ring junction, and the conformational freedom of the C-ring are all critical for activity; analogues incorporating changes to the C-ring hydroxyl groups, their stereochemistry (e.g., 2-epi-lycorine, lycorin-2-one, caranine), or saturation of the C3–C3a double bond (α- and β-dihydrolycorine) lose all antitumor activity at concentrations up to 10 μM [1]. Similarly, A-ring modification from methylenedioxy to methoxy/hydroxy (as in pseudolycorine) substantially reduces both potency and cancer selectivity [1]. These structural constraints mean that lycorine-type alkaloids cannot be freely interchanged for research or procurement purposes without risking complete loss of the desired biological phenotype.

Quantitative Differentiation Evidence for 3,3a-Didehydrolycoran-1alpha,2beta-diol Against Closest Analogs and Alternatives


Cancer Cell Selectivity: Therapeutic Ratio of 3,3a-Didehydrolycoran-1alpha,2beta-diol vs Pseudolycorine

In a head-to-head comparison of 22 lycorine-related compounds across 6 cancer cell lines (A549, OE21, Hs683, U373, SKMEL-28, B16F10) and 3 normal cell lines (WI-38, WS1, NHDF), lycorine (compound 1) achieved a therapeutic ratio >15, the highest among all tested analogues, compared with a therapeutic ratio of only 7 for its direct A-ring analogue pseudolycorine (compound 18) [1]. The mean cancer IC50 for lycorine was 6.4 ± 0.6 μM versus 9.0 ± 1.3 μM for pseudolycorine, while lycorine exhibited IC50 values >100 μM across all three normal fibroblast lines—contrasting sharply with pseudolycorine's normal-cell IC50 values of 44.0 μM (WI-38), 79.1 μM (WS1), and 66.9 μM (NHDF) [1]. No compound in the 22-member panel appeared more active than lycorine overall [1].

Anticancer drug discovery Cancer selectivity Therapeutic ratio

Antiproliferative Ranking: 3,3a-Didehydrolycoran-1alpha,2beta-diol Among 22 Amaryllidaceae Alkaloids Across 17 Human Cell Lines

In a comprehensive screen of 22 Amaryllidaceae alkaloids belonging to 6 structural types against a panel of 17 human cell types (including 16 cancer lines and non-cancerous dermal fibroblasts), only three compounds—haemanthamine, lycorine, and haemanthidine—exhibited significant antiproliferative activity in the micromolar range across all tested cell lines [1]. After a single-dose 10 μM treatment, the mean growth percent (GP) relative to untreated controls (100%) was 21% for both lycorine and haemanthamine, and 27% for haemanthidine [1]. The remaining 19 alkaloids, spanning crinane, galanthamine, lycorine, homolycorine, tazettine, and narciclasine types, did not achieve comparable broad-spectrum activity [1]. Real-time xCELLigence monitoring further confirmed that lycorine suppresses cell proliferation within 10 hours of treatment at 10 μM [1].

Anticancer screening Amaryllidaceae alkaloids Broad-spectrum antiproliferative

Anti-SARS-CoV-2 and MERS-CoV RdRp Inhibition: 3,3a-Didehydrolycoran-1alpha,2beta-diol vs Remdesivir

Lycorine directly inhibits coronavirus RNA-dependent RNA polymerase (RdRp) with potency exceeding that of the approved drug remdesivir. In a head-to-head cell-based reporter assay, lycorine inhibited MERS-CoV RdRp activity with an IC50 of 1.406 ± 0.260 μM, compared with remdesivir's IC50 of 6.335 ± 0.731 μM—representing a 4.5-fold greater potency [1]. Against whole-virus infection, lycorine inhibited SARS-CoV-2 with an IC50 of 0.878 ± 0.022 μM, MERS-CoV with an IC50 of 1.021 ± 0.025 μM, and SARS-CoV with an IC50 of 2.123 ± 0.053 μM, comparable to remdesivir's anti-CoV effects [1]. Molecular docking revealed lycorine binds SARS-CoV-2 RdRp at residues Asp623, Asn691, and Ser759 through hydrogen bonding, with a binding affinity of -6.2 kcal/mol versus -4.7 kcal/mol for remdesivir [1]. Lycorine acts as a non-nucleoside inhibitor with a mechanism distinct from nucleoside-analogue drugs [1].

Antiviral drug discovery RNA-dependent RNA polymerase Coronavirus

Antimalarial Potency: 3,3a-Didehydrolycoran-1alpha,2beta-diol vs Chloroquine Against Plasmodium falciparum

Lycorine demonstrates antiplasmodial activity comparable to the first-line antimalarial drug chloroquine. Lycorine isolated from Crinum bulbispermum was reported to be as active as chloroquine, with an IC50 of 0.03 mg/mL against chloroquine-resistant Plasmodium falciparum, and exhibited a favourable security (toxicity) index [1]. In a broader review of lycorane alkaloid antiplasmodial principles, lycorine was identified as the most potent compound among 52 natural and synthetic lycorane alkaloids screened against ten different P. falciparum strains, with a best IC50 of 0.029 µg/mL against the FCR-3 strain [2]. Additional studies confirmed lycorine's activity against both chloroquine-sensitive (3D7, IC50 = 2.5 µM) and chloroquine-resistant (K1, IC50 = 3.1 µM) strains, with a selectivity index >100, indicating low cytotoxicity to mammalian cells [3].

Antimalarial drug discovery Plasmodium falciparum Natural product antiparasitic

Acetylcholinesterase Inhibition: Position of 3,3a-Didehydrolycoran-1alpha,2beta-diol Within the Lycorine-Type Series vs Galanthamine

Within the lycorine-type alkaloid subfamily, acetylcholinesterase (AChE) inhibitory activity varies over 200-fold depending on C-ring substitution. Lycorine itself is a weak AChE inhibitor with an IC50 of 213 ± 1 µM, while its 1-O-acetyl derivative (1-O-acetyllycorine) achieves an IC50 of 0.96 ± 0.04 µM—approximately 222-fold more potent than the parent compound . Critically, 1-O-acetyllycorine exhibits AChE inhibitory effects two-fold more potent than the clinically approved Alzheimer's drug galanthamine in the same assay . This steep SAR gradient demonstrates that the unmodified lycorine scaffold serves as the essential starting material for generating highly potent AChE inhibitors through simple C-1 derivatization, whereas galanthamine-type alkaloids represent a structurally distinct pharmacophore with a different selectivity profile .

Acetylcholinesterase inhibition Alzheimer's disease Lycorine-type alkaloids

Prioritized Application Scenarios for 3,3a-Didehydrolycoran-1alpha,2beta-diol Based on Quantitative Differentiation Evidence


Anticancer Lead Development Targeting Apoptosis-Resistant and Metastatic Cancers

Lycorine's therapeutic ratio >15—the highest among 22 lycorine analogues tested—combined with its in vivo efficacy in B16F10 melanoma-bearing mice at nontoxic doses (5–10 mg/kg/day), supports its prioritization for anticancer programs targeting tumors with innate resistance to proapoptotic stimuli, including glioblastoma, melanoma, non-small-cell lung cancer, and metastatic prostate carcinoma [1]. The demonstrated cytostatic mechanism (actin cytoskeleton targeting) rather than cytotoxic apoptosis induction provides a differentiated mode of action from conventional chemotherapeutics [1]. Key procurement rationale: lycorine's verified activity against both apoptosis-sensitive (Hs683, B16F10) and apoptosis-resistant (A549, U373, OE21, SKMEL-28) cell lines, with IC50 values remaining in the single-digit micromolar range regardless of resistance status, eliminates the need to screen multiple lycorine-type analogues for this phenotype [1].

Broad-Spectrum Antiviral Discovery for Emerging Coronavirus Infections

Lycorine's 4.5-fold greater MERS-CoV RdRp inhibitory potency relative to remdesivir (IC50 1.406 ± 0.260 μM vs 6.335 ± 0.731 μM) and its verified activity against SARS-CoV, MERS-CoV, and SARS-CoV-2 (IC50 range 0.878–2.123 μM) establish it as a non-nucleoside RdRp inhibitor scaffold with pan-coronavirus potential [2]. The distinct binding mode at RdRp residues Asp623, Asn691, and Ser759 (binding affinity -6.2 kcal/mol vs -4.7 kcal/mol for remdesivir) suggests lycorine may retain activity against remdesivir-resistant viral variants [2]. Procurement rationale: lycorine provides a structurally and mechanistically differentiated starting point for antiviral medicinal chemistry, distinct from nucleoside-analogue chemotypes, and is suitable for structure-based optimization programs targeting the coronavirus RdRp active site [2].

Antimalarial Drug Discovery Against Chloroquine-Resistant Plasmodium falciparum

Lycorine's antiplasmodial potency comparable to chloroquine (IC50 0.03 mg/mL vs 0.04 mg/mL), coupled with a selectivity index >100 between parasite and mammalian cells, positions it as the most potent natural scaffold among 52 lycorane alkaloids screened across ten P. falciparum strains [3][4]. The demonstrated activity against both chloroquine-sensitive (3D7, IC50 2.5 µM) and chloroquine-resistant (K1, IC50 3.1 µM) strains indicates lycorine operates through a mechanism not cross-resistant with chloroquine [4]. Procurement rationale: lycorine is the validated starting point for any lycorane-based antimalarial SAR campaign, with established structure-activity relationships linking the A-ring methylenedioxy, C-ring diol, and C/D-ring stereochemistry to antiplasmodial pharmacophore requirements [3].

Neurodegenerative Disease Research: AChE Inhibitor Precursor Chemistry

Lycorine serves as the essential precursor for generating 1-O-acetyllycorine, which at IC50 0.96 ± 0.04 µM is the most potent AChE inhibitor identified among Amaryllidaceae alkaloids—two-fold more potent than the clinically approved Alzheimer's drug galanthamine . The 222-fold potency enhancement achievable through simple C-1 acetylation (from lycorine IC50 213 µM to 1-O-acetyllycorine IC50 0.96 µM) provides a well-characterized SAR entry point for medicinal chemistry optimization . Procurement rationale: access to high-purity lycorine is a prerequisite for any derivatization program targeting the 1-O-acyllycorine pharmacophore; galanthamine-type alkaloids cannot substitute as they represent a structurally distinct chemotype with different AChE binding characteristics .

Quote Request

Request a Quote for 3,3a-Didehydrolycoran-1alpha,2beta-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.